

# N-Valeryl-D-glucosamine: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: *N-Valeryl-D-glucosamine*

Cat. No.: *B15549900*

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## Abstract

**N-Valeryl-D-glucosamine**, a lipophilic derivative of the naturally occurring amino sugar D-glucosamine, is a molecule of significant interest in the fields of pharmaceutical and cosmetic sciences. The addition of a valeryl group to the amino position of D-glucosamine enhances its solubility in organic media and is believed to improve its bioavailability and interaction with biological membranes. This technical guide provides an in-depth overview of the physical and chemical properties of **N-Valeryl-D-glucosamine**, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities and associated signaling pathways.

## Physical and Chemical Properties

**N-Valeryl-D-glucosamine**, also known as N-Pentanoyl-D-glucosamine, is a white to off-white crystalline powder. Its fundamental properties are summarized in the tables below, providing a clear reference for researchers.

### Table 1: General Properties of N-Valeryl-D-glucosamine

Property	Value	Reference
Synonyms	N-Pentanoyl-D-glucosamine, 2-Deoxy-2-pentanamido-D-glucopyranose	
CAS Number	63223-57-4	
Appearance	White to Almost white powder to crystal	
Purity	>98.0% (by Total Nitrogen)	
Storage	Room Temperature (Recommended in a cool and dark place, <15°C)	-

**Table 2: Physicochemical Data for N-Valeryl-D-glucosamine**

Property	Value	Reference
Molecular Formula	C <sub>11</sub> H <sub>21</sub> NO <sub>6</sub>	
Molecular Weight	263.29 g/mol	
Optical Rotation	+33.0 to +39.0 deg (c=1, H <sub>2</sub> O)	
Solubility	Soluble in water. The valeryl group enhances its lipophilicity compared to D-glucosamine.	-

## Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and analysis of **N-Valeryl-D-glucosamine**, based on established procedures for N-acylation of glucosamine.[\[1\]](#)  
[\[2\]](#)

## Synthesis of N-Valeryl-D-glucosamine

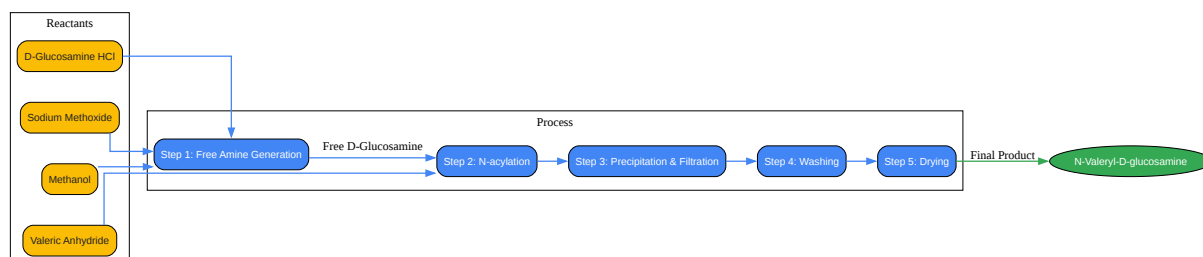
A common and efficient method for the synthesis of N-acylated glucosamines involves the reaction of D-glucosamine hydrochloride with an acid anhydride in a suitable solvent system.<sup>[1]</sup><sup>[2]</sup>

Materials:

- D-Glucosamine hydrochloride
- Sodium methoxide
- Methanol
- Valeric anhydride (Pentanoyl anhydride)
- Diethyl ether

Procedure:

- A suspension of D-glucosamine hydrochloride in methanol is treated with an equimolar amount of sodium methoxide to generate a supersaturated solution of free D-glucosamine.
- Sodium chloride precipitates and is removed by filtration.
- To the resulting filtrate, 1.2 to 1.5 equivalents of valeric anhydride are added dropwise with stirring at room temperature.
- The reaction mixture is stirred for several hours. The product, **N-Valeryl-D-glucosamine**, precipitates out of the solution.
- The crude product is collected by filtration, washed with cold methanol and then with diethyl ether to remove any unreacted valeric anhydride and valeric acid.
- The product is dried under vacuum.



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**Fig. 1:** Synthesis Workflow for **N-Valeryl-D-glucosamine**

## Purification

The crude **N-Valeryl-D-glucosamine** can be purified by recrystallization from a suitable solvent, typically hot ethanol or a mixture of ethanol and water, to yield a product with high purity.<sup>[1]</sup>

## Analytical Methods

The identity and purity of the synthesized **N-Valeryl-D-glucosamine** can be confirmed using various analytical techniques.

### 2.3.1. High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be employed for the determination of **N-Valeryl-D-glucosamine**.<sup>[3][4]</sup>

- Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
- Mobile Phase: A gradient of acetonitrile and water or a phosphate buffer.
- Flow Rate: 1.0 mL/min
- Detection: UV at a low wavelength (e.g., 194-210 nm) due to the lack of a strong chromophore.
- Quantification: Based on a calibration curve generated from a standard of known concentration.

### 2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are crucial for structural elucidation.[\[5\]](#)[\[6\]](#)

- $^1\text{H}$  NMR: The spectrum will show characteristic signals for the valeryl group (a triplet for the terminal methyl group and multiplets for the methylene groups), the anomeric proton of the glucosamine ring, and other protons on the sugar moiety.
- $^{13}\text{C}$  NMR: The spectrum will display signals corresponding to the carbonyl carbon of the valeryl group, the carbons of the alkyl chain, and the six carbons of the glucosamine ring.

## Biological Activities and Signaling Pathways

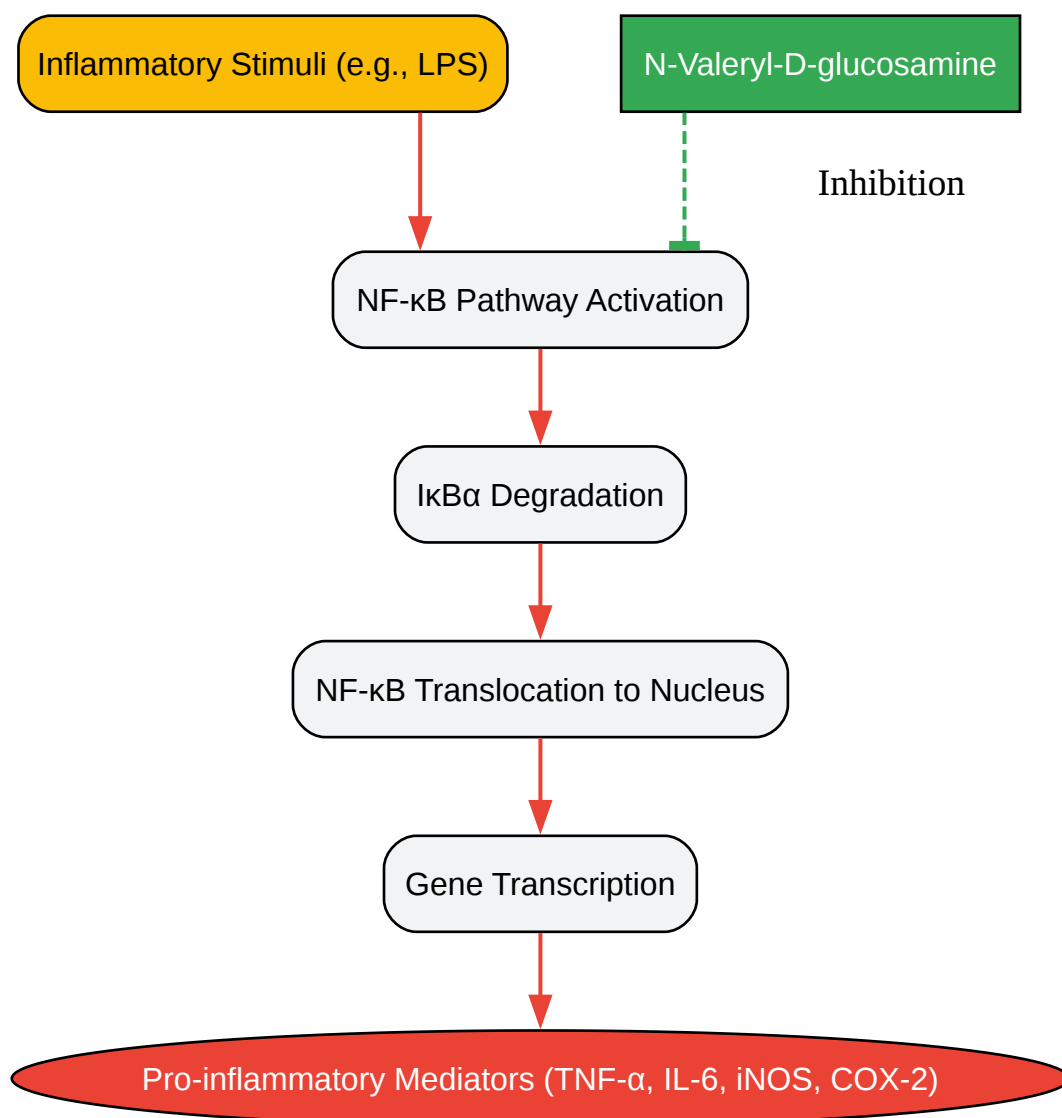
While specific studies on **N-Valeryl-D-glucosamine** are limited, the biological activities of other N-acylated glucosamine derivatives, such as N-acetyl-D-glucosamine (NAG), provide a strong basis for its potential therapeutic and cosmetic applications.

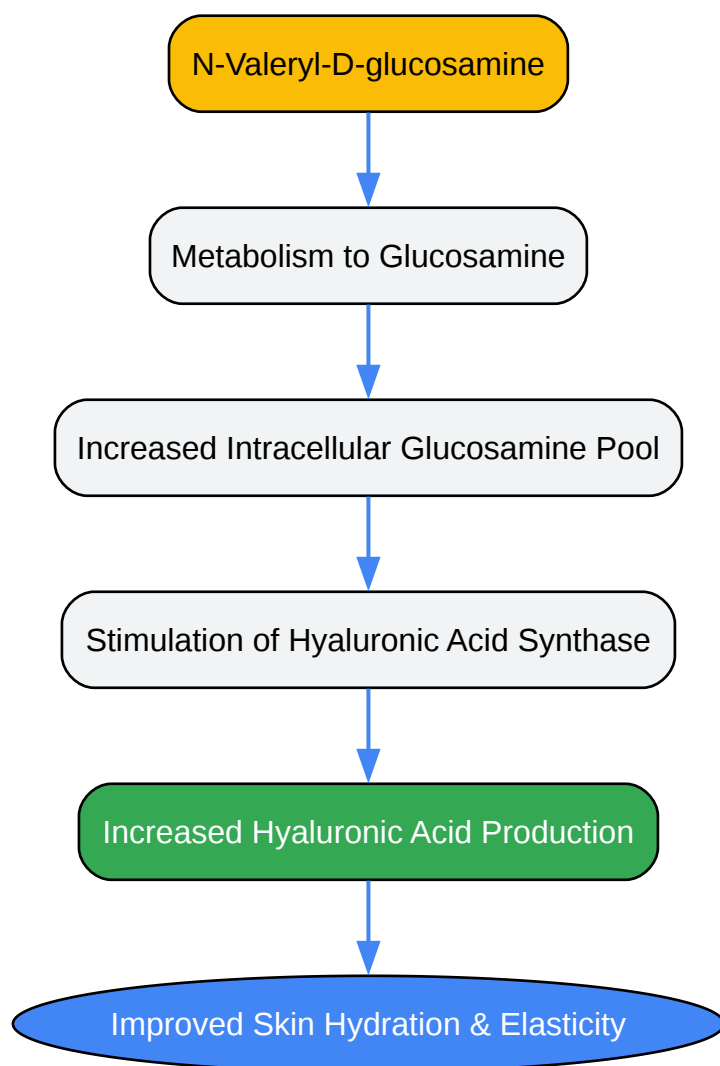
### Anti-inflammatory Activity

N-acylated glucosamines have demonstrated anti-inflammatory properties.[\[7\]](#)[\[8\]](#)[\[9\]](#) The proposed mechanism involves the inhibition of pro-inflammatory mediators.

Proposed Signaling Pathway: **N-Valeryl-D-glucosamine** may exert its anti-inflammatory effects by modulating the NF-κB signaling pathway. In inflammatory conditions, stimuli like lipopolysaccharide (LPS) can activate this pathway, leading to the transcription of pro-inflammatory genes. N-acylated glucosamines may interfere with this cascade, potentially by

inhibiting the degradation of I $\kappa$ B $\alpha$  or by directly inhibiting the nuclear translocation of NF- $\kappa$ B subunits (p50/p65). This leads to a downstream reduction in the expression of inflammatory cytokines such as TNF- $\alpha$  and IL-6, as well as enzymes like iNOS and COX-2.





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